molecular formula C11H12N4O4S B7124211 2-[3-[[4-(Methoxymethyl)thiophene-2-carbonyl]amino]-1,2,4-triazol-1-yl]acetic acid

2-[3-[[4-(Methoxymethyl)thiophene-2-carbonyl]amino]-1,2,4-triazol-1-yl]acetic acid

Cat. No.: B7124211
M. Wt: 296.30 g/mol
InChI Key: LGPPDRXLLCNJSW-UHFFFAOYSA-N
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Description

2-[3-[[4-(Methoxymethyl)thiophene-2-carbonyl]amino]-1,2,4-triazol-1-yl]acetic acid is a complex organic compound that features a thiophene ring, a triazole ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[[4-(Methoxymethyl)thiophene-2-carbonyl]amino]-1,2,4-triazol-1-yl]acetic acid typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Coupling of the Thiophene and Triazole Rings: The thiophene and triazole rings can be coupled using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a nucleophilic acyl substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[3-[[4-(Methoxymethyl)thiophene-2-carbonyl]amino]-1,2,4-triazol-1-yl]acetic acid can undergo various types of chemical reactions:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Methoxymethyl chloride, suitable nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-[[4-(Methoxymethyl)thiophene-2-carbonyl]amino]-1,2,4-triazol-1-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and potential pharmacological activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[3-[[4-(Methoxymethyl)thiophene-2-carbonyl]amino]-1,2,4-triazol-1-yl]acetic acid depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

    Chemical Reactivity: The compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups, which can affect its behavior in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-[3-[[4-(Methoxymethyl)thiophene-2-carbonyl]amino]-1,2,4-triazol-1-yl]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

    2-[3-[[4-(Methoxymethyl)thiophene-2-carbonyl]amino]-1,2,4-triazol-1-yl]butyric acid: Similar structure but with a butyric acid moiety instead of acetic acid.

Uniqueness

2-[3-[[4-(Methoxymethyl)thiophene-2-carbonyl]amino]-1,2,4-triazol-1-yl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxymethyl group and the acetic acid moiety can influence its solubility, reactivity, and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[3-[[4-(methoxymethyl)thiophene-2-carbonyl]amino]-1,2,4-triazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O4S/c1-19-4-7-2-8(20-5-7)10(18)13-11-12-6-15(14-11)3-9(16)17/h2,5-6H,3-4H2,1H3,(H,16,17)(H,13,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPPDRXLLCNJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CSC(=C1)C(=O)NC2=NN(C=N2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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